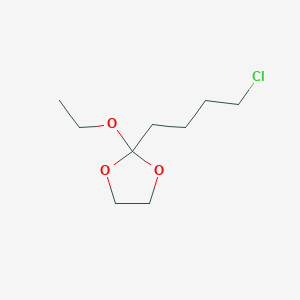![molecular formula C14H9N3O2S B14114882 4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)
4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile is a chemical compound with the molecular formula C14H9N3O2S and a molecular weight of 283.31 g/mol . This compound features a benzimidazole ring fused with a sulfonyl group and a benzonitrile moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile typically involves the reaction of benzimidazole derivatives with sulfonyl chlorides and benzonitrile under controlled conditions. One common method involves the use of cuprous oxide, potassium carbonate, and water as reagents . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to proteins and enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: A compound with similar structural features but lacks the sulfonyl group.
4-(1H-Imidazol-1-yl)phenol: Another related compound with a phenol group instead of a benzonitrile moiety.
Uniqueness
4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile is unique due to the presence of both the sulfonyl and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential in various applications compared to its analogs.
Properties
Molecular Formula |
C14H9N3O2S |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-(benzimidazol-1-ylsulfonyl)benzonitrile |
InChI |
InChI=1S/C14H9N3O2S/c15-9-11-5-7-12(8-6-11)20(18,19)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H |
InChI Key |
MSBLJEVOYJBZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


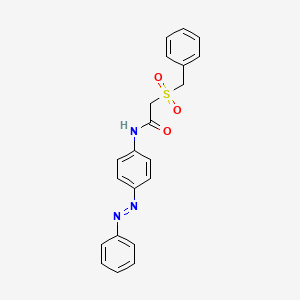
![1-(4-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114803.png)
![trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate](/img/structure/B14114814.png)

![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)
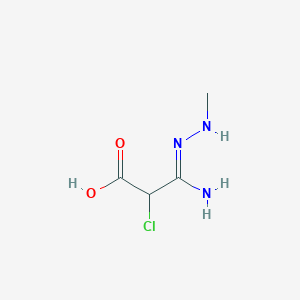
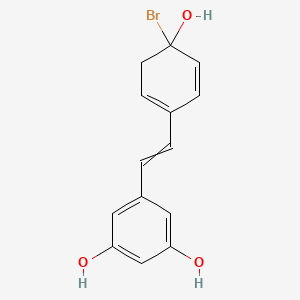

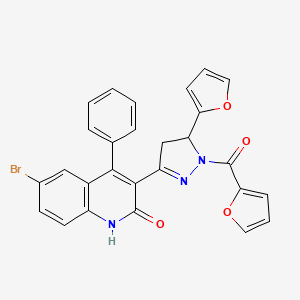
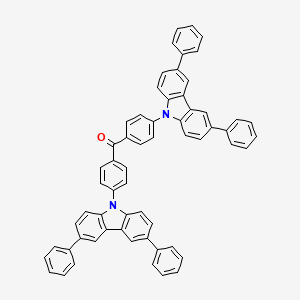

![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
